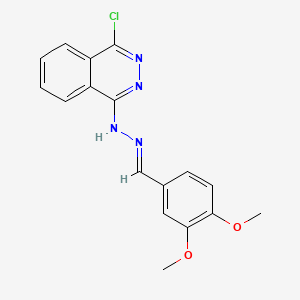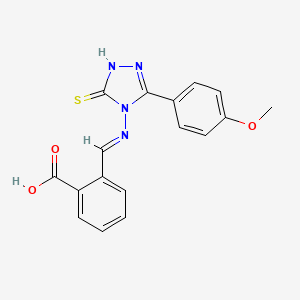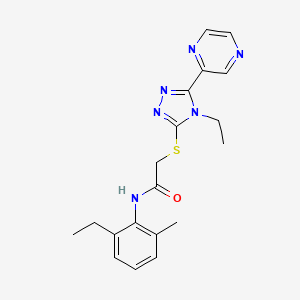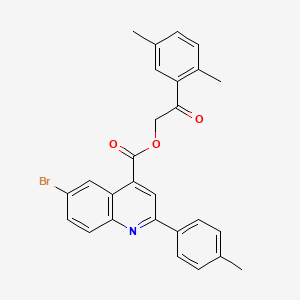
3,4-Dimethoxybenzaldehyde (4-chloro-1-phthalazinyl)hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dimethoxybenzaldehyde (4-chloro-1-phthalazinyl)hydrazone: is a chemical compound with the molecular formula C17H15ClN4O2 and a molecular weight of 342.788 g/mol . This compound is known for its unique structure, which includes a benzaldehyde moiety substituted with methoxy groups and a hydrazone linkage to a phthalazinyl ring. It is used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethoxybenzaldehyde (4-chloro-1-phthalazinyl)hydrazone typically involves the reaction of 3,4-dimethoxybenzaldehyde with 4-chloro-1-phthalazinylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions . The product is then purified by recrystallization or chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the hydrazone linkage, converting it to the corresponding amine.
Substitution: The chloro group in the phthalazinyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced hydrazones.
Substitution: Substituted phthalazinyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate, particularly in the development of new drugs.
Industry: The compound can be used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 3,4-Dimethoxybenzaldehyde (4-chloro-1-phthalazinyl)hydrazone is not fully understood. it is believed to interact with biological molecules through its hydrazone linkage, which can form stable complexes with metal ions and other substrates. This interaction can inhibit enzyme activity or alter the function of biological pathways .
Vergleich Mit ähnlichen Verbindungen
- 2,5-Dimethoxybenzaldehyde (4-chloro-1-phthalazinyl)hydrazone
- 4-Hydroxybenzaldehyde (4-chloro-1-phthalazinyl)hydrazone
- 2,4-Dichlorobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone
- 4-Methoxybenzaldehyde (4-chloro-1-phthalazinyl)hydrazone
Uniqueness: 3,4-Dimethoxybenzaldehyde (4-chloro-1-phthalazinyl)hydrazone is unique due to the presence of both methoxy groups on the benzaldehyde moiety and the chloro group on the phthalazinyl ring. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in research and industry .
Eigenschaften
Molekularformel |
C17H15ClN4O2 |
|---|---|
Molekulargewicht |
342.8 g/mol |
IUPAC-Name |
4-chloro-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]phthalazin-1-amine |
InChI |
InChI=1S/C17H15ClN4O2/c1-23-14-8-7-11(9-15(14)24-2)10-19-21-17-13-6-4-3-5-12(13)16(18)20-22-17/h3-10H,1-2H3,(H,21,22)/b19-10+ |
InChI-Schlüssel |
VPJMVOKUVRFAPY-VXLYETTFSA-N |
Isomerische SMILES |
COC1=C(C=C(C=C1)/C=N/NC2=NN=C(C3=CC=CC=C32)Cl)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)C=NNC2=NN=C(C3=CC=CC=C32)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3Z)-3-(3-Isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(2-methylphenyl)acetamide](/img/structure/B15085777.png)

![2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B15085783.png)
![Benzyl 2-(4-bromobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15085789.png)
![6-imino-11-methyl-7-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B15085792.png)
![4-[4-(allyloxy)-3-methylbenzoyl]-5-(4-fluorophenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15085798.png)


![(3Z)-3-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B15085803.png)
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B15085806.png)

![6-imino-11-methyl-5-(4-methylphenyl)sulfonyl-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B15085822.png)
![N-benzyl-6-imino-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15085828.png)
![5-[4-(Dimethylamino)phenyl]-3-hydroxy-4-(4-methoxybenzoyl)-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15085841.png)
